molecular formula C18H19N5OS B2839432 N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide CAS No. 2034313-27-2

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide

Cat. No. B2839432
CAS RN: 2034313-27-2
M. Wt: 353.44
InChI Key: JAPFSQLEZHMOJU-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridine ring, and a thieno[3,2-c]pyridine ring. These functional groups suggest that the compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups within the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in a variety of chemical reactions. These can include reactions with various reagents to form new bonds, break existing bonds, or modify functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence and position of functional groups, and the overall charge distribution within the molecule .

Scientific Research Applications

Synthesis and Luminescence Properties

A novel aromatic carboxylic acid and its Eu(III) and Tb(III) complexes have been synthesized, showcasing the potential of pyrazolyl pyridine derivatives in luminescence applications. These compounds demonstrated strong luminescence intensity and high thermal stability, indicating potential use in medicinal applications through the binding interaction with bovine serum albumin (BSA) (Tang, R., Tang, Chunjing, & Tang, Changwei, 2011).

Antibacterial Activity

Pyrazolopyridine derivatives have been identified for their antibacterial properties against both Gram-negative and Gram-positive bacteria. Derivatives with a carboxamide group at the 5-position showed moderate to good activity, illustrating the potential of pyrazolopyridine compounds in developing new antibacterial agents (Panda, N., Karmakar, S., & Jena, A. K., 2011).

Anticancer and Anti-inflammatory Agents

A study on novel pyrazolopyrimidines derivatives revealed their potential as anticancer and anti-5-lipoxygenase agents, indicating the scope of these compounds in pharmacological research to develop new therapeutic agents (Rahmouni, A. et al., 2016).

Spin States in Iron(II) Complexes

Research on the effect of tether groups on the spin states of iron(II)/bis[2,6-di(pyrazol-1-yl)pyridine] complexes highlights the intricate balance between molecular structure and magnetic properties, potentially useful in materials science for developing novel magnetic materials (Berdiell, Izar Capel et al., 2021).

Antifungal Activity

N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives have been synthesized and showed moderate antifungal activities against several phytopathogenic fungi, suggesting their application in developing new fungicides (Wu, Zhibing et al., 2012).

Future Directions

Given the interesting structure of this compound, it could be a subject of future research. Studies could explore its synthesis, properties, and potential applications in various fields, such as medicine or materials science .

properties

IUPAC Name

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-22-11-15(10-21-22)16-3-2-13(8-19-16)9-20-18(24)23-6-4-17-14(12-23)5-7-25-17/h2-3,5,7-8,10-11H,4,6,9,12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAPFSQLEZHMOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)N3CCC4=C(C3)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide

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